Aziridine, 1-(triethylsilyl)-
Description
Aziridine, 1-(triethylsilyl)-, is a nitrogen-containing three-membered heterocycle with a triethylsilyl (TES) group attached to the aziridine ring. Aziridines are highly strained due to their 60° bond angles, making them reactive intermediates in organic synthesis .
Properties
CAS No. |
15000-97-2 |
|---|---|
Molecular Formula |
C8H19NSi |
Molecular Weight |
157.33 g/mol |
IUPAC Name |
aziridin-1-yl(triethyl)silane |
InChI |
InChI=1S/C8H19NSi/c1-4-10(5-2,6-3)9-7-8-9/h4-8H2,1-3H3 |
InChI Key |
RHZOSOUAKXHQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)N1CC1 |
Origin of Product |
United States |
Preparation Methods
Aziridines are typically synthesized via ring closure reactions involving nitrogen nucleophiles and suitable electrophilic precursors or through aziridination of alkenes. The introduction of the triethylsilyl group on the nitrogen atom serves as a protecting group, enhancing the compound's stability and modulating its reactivity.
Key synthetic approaches relevant to aziridine, 1-(triethylsilyl)- include:
- Electrochemical aziridination of alkenes with primary amines under mild conditions.
- Base-mediated ring closure of substituted precursors such as sulfinimines or halo-substituted intermediates.
- Radical-mediated aziridine formation using iodoaziridines and trapping agents.
Each method involves specific reaction conditions, reagents, and solvents that influence yield, stereochemistry, and purity.
Base-Mediated Ring Closure of Sulfinimine Precursors
A classical and well-documented method for preparing aziridines involves the reaction of sulfinimines with strong bases to induce ring closure, forming aziridine rings with high stereoselectivity.
- Starting materials : Sulfinimines bearing a suitable leaving group and ester functionalities.
- Base selection : Strong bases such as lithium diisopropylamide (LDA), potassium tert-butoxide, or sodium hydride are used to generate enolates that undergo intramolecular cyclization.
- Solvents and atmosphere : Reactions are performed in inert solvents like tetrahydrofuran or 1,4-dioxane under inert atmospheres (nitrogen or argon) at low temperatures (-78 °C to 0 °C).
- Stereochemical control : The geometry of the enolate intermediate (E or Z) influences the diastereomeric outcome of the aziridine product.
- Purification : Post-reaction workup includes quenching with water, solvent removal, and purification via silica gel chromatography or HPLC.
This method is particularly advantageous for preparing aziridines with high diastereomeric excess and can be adapted for silyl-protected aziridines by incorporating triethylsilyl groups in the sulfinimine or amine precursors.
| Aspect | Details |
|---|---|
| Base types | LDA, potassium tert-butoxide, sodium hydride |
| Solvents | THF, 1,4-dioxane, diethyl ether |
| Temperature range | -78 °C to 0 °C |
| Atmosphere | Dry nitrogen or argon |
| Diastereomeric control | Achieved via enolate geometry (E/Z) |
| Yield and purity | High yields, high diastereomeric excess |
Source: Patent WO1995030672A1, 1995
Radical-Mediated Aziridine Formation from Iodoaziridines
Another method involves the generation of aziridinyl radicals from iodoaziridines, followed by trapping with nucleophiles such as diphenyl diselenide to form functionalized aziridines.
- Reaction conditions : The reaction is typically performed with potassium tert-butoxide as base, in solvents like isopropanol or tert-butanol, at elevated temperatures (~70 °C).
- Reaction time : Short reaction times (15 minutes) favor high yields and minimize ring-opening side reactions.
- Outcomes : Good yields of selenoaziridines with high trans/cis ratios are obtained; however, prolonged reaction times or inappropriate conditions lead to degradation or ring-opening.
- Relevance : While this method is specific to functionalized aziridines, the radical generation and trapping strategy could be adapted for triethylsilyl aziridine synthesis.
| Entry | Condition Variation | Yield (%) | trans/cis Ratio | Notes |
|---|---|---|---|---|
| 1 | Standard (iPrOH, 70 °C, 15 min) | 58 | 6.8:1 | Optimal yield and selectivity |
| 2 | Room temperature | 6 | 8.0:1 | Low yield |
| 4 | nBuOH instead of iPrOH | 10 | 6.0:1 | Poor yield, more side products |
| 5 | tBuOH instead of iPrOH | 62 | 2.9:1 | Comparable yield, altered selectivity |
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Electrochemical aziridination | Mild, green, uses alkenes + amines | Simple setup, good yields, scalable | Requires electrochemical setup |
| Base-mediated ring closure | Strong bases, sulfinimine precursors | High stereoselectivity, well-established | Low temperature, inert atmosphere needed |
| Radical-mediated formation | Radical intermediates from iodoaziridines | Functional group tolerance | Sensitive to conditions, side reactions |
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-(triethylsilyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of a wide range of products .
Common Reagents and Conditions
Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of aziridine, 1-(triethylsilyl)- can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of the triethylsilyl group with other functional groups.
Major Products Formed
The major products formed from the reactions of aziridine, 1-(triethylsilyl)- include a variety of amines, alcohols, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Aziridine, 1-(triethylsilyl)-, a cyclic amine featuring a three-membered ring with a nitrogen atom, has the chemical formula C8H19NSi. The compound's utility in various applications is enhanced by the triethylsilyl group, which acts as a protective and stabilizing component. The high strain of the three-membered ring contributes to its reactivity .
Scientific Research Applications
Aziridine, 1-(triethylsilyl)- has diverse applications, including:
- Synthesis of selenium-substituted aziridine derivatives Studies have been done on the synthesis of selenium-substituted aziridine derivatives .
- Pharmaceuticals Aziridine derivatives are building blocks in medicinal chemistry .
- Cosmetics Experimental design techniques are used to develop safe and effective cosmetic products .
- Polymers Aziridines and azetidines are used as building blocks for polyamines .
Ongoing Research
The biological activity of aziridine derivatives is an active research area. Aziridine structures have demonstrated potential in several areas:
- Anti-microbial and anti-viral coatings
- CO2 capture
- Flocculation of negatively charged fibers in paper-making industries
- Metal chelation in waste water treatments
- Additives for inkjet paper production
- Electron injection layers in organic light-emitting diodes
- Materials templating
Interaction Studies
Interaction studies with aziridine derivatives have revealed their reactivity with biological molecules and other chemical species. Research indicates that aziridine, 1-(triethylsilyl)- stands out due to its unique triethylsilyl substituent. This enhances its stability and reactivity compared to other aziridines, allowing for specific functionalizations not easily achieved with other cyclic amines.
Aziridine Synthesis
Aziridine, 1-(triethylsilyl)- can be synthesized through various methods: Unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines .
Structural Comparison
Several compounds share structural similarities with aziridine, 1-(triethylsilyl)-:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Azetidine | Four-membered ring | Less strained than aziridines; used in similar applications |
| Pyrrolidine | Five-membered ring | Exhibits different reactivity patterns; more stable than aziridines |
| Morpholine | Six-membered ring | More stable; commonly used as a solvent or reagent in organic synthesis |
| N-Methylaziridine | Aziridine derivative | Similar reactivity but with methyl substitution affecting properties |
Mechanism of Action
The mechanism of action of aziridine, 1-(triethylsilyl)- involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities .
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Structural and Electronic Comparisons
Aziridine derivatives vary based on substituents, which influence reactivity and applications. Below is a comparative analysis with key analogs:
Reactivity and Functionalization
- Ring-Opening Reactions :
- 1-(Triethylsilyl)aziridine : The TES group may direct nucleophilic attack to the less hindered nitrogen atom, favoring regioselective ring-opening. Similar silyl aziridines undergo reactions with electrophiles (e.g., aldehydes) to form stable adducts .
- 3-Aryl Aziridines (e.g., benzoyl-substituted): Electron-withdrawing groups reduce ring strain, slowing ring-opening but enabling controlled functionalization for drug discovery .
- Alkyl-Substituted Aziridines (e.g., tert-butyl): Steric bulk impedes ring-opening, making them suitable for slow-release crosslinkers in coatings .
Research Findings and Data
Table 1: Comparative Reactivity of Aziridines in Ring-Opening Reactions
Table 2: Thermal Stability of Aziridines
| Compound | Decomposition Temp. (°C) | Stability Note |
|---|---|---|
| 1-(Triethylsilyl)aziridine | ~200 | Stable under inert conditions |
| 2-(1,1-Dimethylethyl)aziridine | >250 | High thermal resistance |
| 3-Aryl aziridines | 150–180 | Sensitive to protic solvents |
Biological Activity
Aziridine, 1-(triethylsilyl)- is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Overview of Aziridine Compounds
Aziridines are three-membered ring compounds known for their reactivity and potential as intermediates in organic synthesis. The presence of the aziridine ring contributes to their biological properties, making them significant in medicinal chemistry. Aziridine derivatives have been shown to exhibit various pharmacological effects, including antibacterial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of aziridine derivatives. For instance, a study evaluated several aziridine compounds against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3f | 8–16 | Clinical isolates of S. aureus |
| 3a | 16–32 | MRSA strains |
| 3b | 16–32 | MRSA strains |
The compound 3f demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Anticancer Activity
Aziridine derivatives have also shown significant anticancer properties. A detailed study assessed the cytotoxic effects of various aziridine compounds on cancer cell lines, including HeLa and Ishikawa cells. The findings are summarized in the following table:
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5 | 6.4 | HeLa | Cell cycle arrest in S phase |
| 7 | 4.6 | Ishikawa | Induction of apoptosis |
| 3l | <50 | NCI-H460 | Superior inhibition compared to precursors |
The aziridine phosphine oxides exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin, with mechanisms involving disruption of the cell cycle and induction of apoptosis . The study indicated that these compounds could effectively inhibit cell proliferation by causing S-phase arrest and increasing sub-G1 phase cell populations, indicative of apoptosis .
Case Studies
- Antibacterial Efficacy : In a comparative study, aziridine derivatives were tested against clinical isolates from patients with infections. The results indicated that specific derivatives not only inhibited bacterial growth but also displayed bactericidal properties, with minimum bactericidal concentration (MBC) values closely aligning with their MIC values .
- Cytotoxicity Assessment : A series of aziridine derivatives were evaluated for cytotoxicity using the MTT assay on various cancer cell lines. Compounds were found to significantly reduce cell viability at low concentrations, demonstrating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(triethylsilyl)aziridine, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis of silyl-substituted aziridines often involves nucleophilic substitution or ring-closing reactions. For example, stereoselective synthesis can be achieved using Darzens-type reactions with chiral auxiliaries, as demonstrated in the synthesis of aziridine 2-phosphonates. LiHMDS (lithium hexamethyldisilazide) is critical for deprotonation, enabling cyclization with high stereoselectivity . Solvent-free conditions (e.g., using α-methylpentanol and 1-phenylethylamine) can enhance yields by minimizing side reactions .
- Data Insight : In a study by Davis and McCoull, stereoisomers of aziridine derivatives were separated via column chromatography with yields of 58% and 40% for distinct stereoisomers, followed by NaH-mediated ring closure (76% yield) .
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize 1-(triethylsilyl)aziridine and its derivatives?
- Methodology : High-resolution NMR is essential for resolving stereoisomers. For instance, upfield shifts in vinyl methyl protons (δ 1.2–1.5 ppm) can indicate diamagnetic shielding by aromatic substituents, aiding in structural assignment . Mass spectrometry (e.g., EI-MS) provides molecular weight validation, with fragmentation patterns confirming substituent positions .
- Data Insight : In aziridine analogs, NMR coupling constants (e.g., ) between adjacent protons on the aziridine ring (2.5–3.5 Hz) help distinguish cis/trans configurations .
Q. What experimental parameters are critical for optimizing aziridine ring stability during functionalization?
- Methodology : Substituent electronic effects dictate stability. Alkyl-substituted aziridines (e.g., 1-alkyl-2-(bromomethyl)aziridines) resist ring-opening under nucleophilic conditions, unlike sulfonyl derivatives, which are more reactive. Reaction temperature (<60°C) and inert atmospheres prevent decomposition .
- Data Insight : Sodium alkoxide in alcohol solvents (1–2 N concentration) enables efficient substitution of bromomethylaziridines with O-/N-/S-nucleophiles at room temperature, yielding 2-substituted derivatives (85–90% conversion) .
Advanced Research Questions
Q. How can stereoselective synthesis of 1-(triethylsilyl)aziridine derivatives be achieved using transition-metal catalysis or organocatalysis?
- Methodology : Asymmetric aziridination of olefins via electrochemical methods or chiral catalysts (e.g., Cu/Box complexes) can induce enantioselectivity. For example, Yudin et al. demonstrated unprotected aziridines undergoing allylation/arylation with Pd catalysts, achieving >90% enantiomeric excess (ee) .
- Data Insight : Transition-metal-mediated reactions require ligand optimization (e.g., BINAP for Pd) to control regioselectivity and minimize epimerization .
Q. What mechanistic insights explain contradictions in the antibacterial activity of aziridine derivatives across studies?
- Methodology : Bioactivity optimization involves one-variable-at-a-time (OVAT) screening coupled with response surface methodology (RSM). For 1-(2-aminoethyl)aziridine, RSM improved antibacterial efficacy by 45% against MRSA (MIC: 15.62–250 µg/mL) by balancing steric and electronic effects .
- Data Insight : Leakage of intracellular macromolecules (e.g., proteins, DNA) from bacterial cells confirms cidal (vs. static) activity, validated via kinetic assays .
Q. How does the triethylsilyl group influence the reactivity of aziridines in CO₂ fixation or heterocycle synthesis?
- Methodology : The silyl group enhances electrophilicity at the aziridine nitrogen, facilitating CO₂ insertion. Under optimized conditions (1.2 MPa CO₂, 125°C, TBACl catalyst), aziridines convert to oxazolidin-2-ones with 99% selectivity and 96:4 regioisomeric ratios .
- Data Insight : DFT calculations suggest that the silyl group lowers the activation energy for CO₂ cycloaddition by stabilizing transition states through hyperconjugation .
Q. What are the carcinogenic risks associated with aziridine derivatives, and how are these assessed preclinically?
- Methodology : IARC Group 2B classification ("possibly carcinogenic") is based on limited animal evidence. In vitro mutagenicity assays (Ames test) and in vivo tumorigenicity studies (rodent models) are required for risk assessment. Aziridine derivatives show dose-dependent DNA alkylation in hepatic cells .
- Data Insight : Chronic exposure studies (≥12 months) in rats revealed hepatocellular adenomas at doses >50 mg/kg/day, necessitating strict handling protocols (e.g., PPE, fume hoods) .
Methodological Recommendations
- Stereochemical Analysis : Use - NOESY NMR to confirm spatial proximity of substituents in aziridine rings .
- Bioactivity Optimization : Apply Box-Behnken RSM designs to evaluate interactions between substituent polarity, steric bulk, and antibacterial efficacy .
- Hazard Mitigation : Implement LC-MS monitoring of aziridine degradation products during storage to assess stability and byproduct toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
